molecular formula C22H17ClN2O3 B2974885 (E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide CAS No. 312923-72-1

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide

Cat. No.: B2974885
CAS No.: 312923-72-1
M. Wt: 392.84
InChI Key: CDRFIBKDXIKLPU-FOWTUZBSSA-N
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Description

This compound is a substituted acrylamide featuring a furan ring with a 4-chlorophenyl group at the 5-position, a cyano group at the α-carbon, and a 2-methoxy-4-methylphenyl substituent on the amide nitrogen (Figure 1). Its molecular formula is C₂₂H₁₈ClN₂O₃, with a molecular weight of 393.85 g/mol. The (E)-stereochemistry of the acrylamide moiety is critical for its spatial arrangement and interaction with biological targets .

Properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methoxy-4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c1-14-3-9-19(21(11-14)27-2)25-22(26)16(13-24)12-18-8-10-20(28-18)15-4-6-17(23)7-5-15/h3-12H,1-2H3,(H,25,26)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRFIBKDXIKLPU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • A furan ring
  • A cyano group
  • An acrylamide moiety
  • Substituents including a 4-chlorophenyl group and a 2-methoxy-4-methylphenyl group

This structural diversity contributes to its varied biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicates that derivatives of acrylamide compounds exhibit notable activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These results suggest that the compound may serve as a basis for developing new antimicrobial agents, particularly in combating resistant strains of bacteria and fungi .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies report that compounds with similar structures demonstrate cytotoxic effects against human cancer cell lines, indicating that this compound may also exhibit similar properties.

For example, a related study found that certain acrylamide derivatives showed IC50 values ranging from 1.4 to 6.2 µM in inhibiting cell proliferation in cancer models . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro. This suggests that this compound may possess therapeutic potential in treating inflammatory diseases.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A study evaluated the activity of various acrylamide derivatives against multiple bacterial strains, highlighting that compounds with a furan moiety exhibited enhanced antimicrobial activity compared to their non-furan counterparts .
  • Cytotoxicity Assessment : In vitro assays demonstrated that certain derivatives induced significant cytotoxicity in breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest being investigated .
  • Inflammation Model : In animal models of inflammation, derivatives showed reduced levels of inflammatory markers, suggesting potential for therapeutic applications in inflammatory conditions .

Comparison with Similar Compounds

Key Structural Features :

  • Amide substituent : The 2-methoxy-4-methylphenyl group contributes to steric bulk and modulates solubility.

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The table below compares the target compound with structurally related acrylamide derivatives:

Compound Name Key Substituents Molecular Formula Unique Features Reference
(E)-3-(5-(4-Chlorophenyl)furan-2-yl)-2-cyano-N-(2-methoxy-4-methylphenyl)acrylamide 4-ClPh-furan, 2-CN, 2-OMe-4-MePh-amide C₂₂H₁₈ClN₂O₃ Cyano group enhances reactivity
(Z)-2-[(E)-3-(4-Chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3312) 4-ClPh-acrylamide, 4-OH-3-OMePh, N-propyl C₂₁H₂₂ClN₂O₄ Hydroxy group increases polarity
(E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-ClPh)acrylamide (16d) 4-ClPh-acrylamide, sulfonamide, naphthylmethylthio C₂₈H₂₂Cl₂N₂O₃S₂ Sulfonamide enhances stability
(E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]acrylamide 4-NO₂Ph-furan, 2-CN, 3-MePh-amide C₂₁H₁₅N₃O₃ Nitro group boosts electron-withdrawing
(E)-3-[5-(2-Chlorophenyl)furan-2-yl]-N-(2,4-dimethylphenyl)acrylamide 2-ClPh-furan, 2,4-diMePh-amide C₂₁H₁₈ClNO₂ Di-methyl substituent improves lipophilicity

Structural Insights :

  • The 2-methoxy-4-methylphenyl amide substituent offers a balance between steric hindrance and solubility, contrasting with the polar hydroxy group in 3312 or the bulky sulfonamide in 16d .
  • Chlorophenyl vs. nitrophenyl : The 4-chlorophenyl group (target compound) provides moderate electron-withdrawing effects compared to the stronger nitro group in , which may influence redox properties .

Physicochemical Properties

Property Target Compound 3312 () 16d ()
Melting Point (°C) Not reported 153–220 (range) 198–200
Solubility Moderate (polar aprotic solvents) Low (due to hydroxy group) Low (sulfonamide)
LogP (Predicted) ~3.5 ~2.8 ~4.1
Crystallinity Likely amorphous Crystalline (monoclinic) Crystalline

Key Observations :

  • The target compound’s higher LogP compared to 3312 suggests improved membrane permeability, critical for oral bioavailability .
  • The absence of a sulfonamide (cf. 16d) may reduce metabolic stability but improve solubility in polar solvents .

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